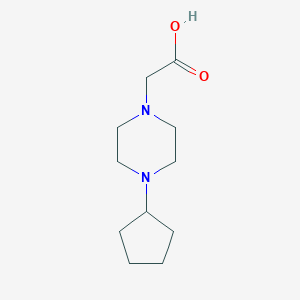
4-chloro-N-(pyridin-2-yl)benzamide
Vue d'ensemble
Description
4-Chloro-N-(pyridin-2-yl)benzamide, also known as 4-chloro-N-(2-pyridyl)benzamide, is a benzamide derivative with a chloro substituent at the 4-position. It is a colorless solid that is soluble in water and organic solvents. It is used as a reagent in organic synthesis and in the preparation of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied for its biological activities, such as its anti-inflammatory and antioxidant effects.
Applications De Recherche Scientifique
Metabolic Fate and Disposition in Rats and Dogs
A study by (Yue et al., 2011) investigated the metabolic fate of GDC-0449, a compound with a 4-chloro-3-(pyridin-2-yl)-phenyl moiety, in rats and dogs. They found extensive metabolism involving oxidation and phase II glucuronidation or sulfation, with significant excretion via feces.
RET Kinase Inhibitors for Cancer Therapy
Research by (Han et al., 2016) explored 4-chloro-benzamides derivatives, including pyridinyl types, as RET kinase inhibitors, indicating their potential in cancer therapy. A specific compound exhibited strong inhibition of RET kinase, impacting cell proliferation in various mutations.
Synthesis from Salicylic Acid and Aminopyridine
In a synthesis study, (Dian, 2010) demonstrated the production of 2-Hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine. The study highlighted the influence of reaction conditions on yield, indicating a high-yield synthesis process.
Capillary Electrophoresis of Related Substances
(Ye et al., 2012) developed a nonaqueous capillary electrophoresis method for separating imatinib mesylate and related substances, including 4-chloro-N-(pyridin-2-yl)benzamide derivatives. This method is significant for quality control in pharmaceuticals.
Properties of Pyridyl Substituted Benzamides
(Srivastava et al., 2017) investigated the luminescent properties of pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides. These compounds exhibited aggregation-enhanced emission and multi-stimuli-responsive properties, opening up potential applications in material sciences.
KCNQ2/Q3 Potassium Channel Openers
Research on N-pyridyl benzamide KCNQ2/Q3 potassium channel openers was conducted by (Amato et al., 2011), showing their activity in models of epilepsy and pain. This suggests potential therapeutic applications in these areas.
Antimicrobial Activity of Quinazolinones Derivatives
A study by (Naganagowda & Petsom, 2011) explored the antimicrobial activity of 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives, providing insights into the potential antimicrobial applications of these compounds.
Directing Group in C-H Amination
(Zhao et al., 2017) used 2-(pyridin-2-yl)aniline as a directing group in C-H amination mediated by cupric acetate, demonstrating a new method for the efficient synthesis of benzamide derivatives.
Crystal Structure and Analysis
(Artheswari et al., 2019) conducted a study on the crystal structure and Hirshfeld surface analysis of a specific N-(pyridin-2-ylmethyl)benzamide derivative, providing valuable data for understanding the molecular and crystallographic properties of such compounds.
Propriétés
IUPAC Name |
4-chloro-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEYAYCVRHNECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932611 | |
| Record name | 4-Chloro-N-(pyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14547-82-1 | |
| Record name | 4-Chloro-N-2-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14547-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC118971 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-N-(pyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B6612872.png)

![Methyl 2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-4,5-dimethylbenzoate](/img/structure/B6612917.png)



![N-[3-[(Cyclopropylamino)carbonyl]phenyl]-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B6612941.png)


![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)
![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)